3-Methyl-5-phenylpent-2-enenitrile
Description
Overview of α,β-Unsaturated Nitrile Class in Modern Organic Chemistry
In contemporary organic chemistry, α,β-unsaturated nitriles are recognized as valuable synthetic intermediates. fiveable.mecolab.ws Their conjugated system makes them susceptible to various chemical transformations, including nucleophilic additions, Michael additions, and cycloaddition reactions. fiveable.me This reactivity allows for the construction of complex molecular frameworks and the introduction of the versatile nitrile functionality, which can be further converted into other important chemical groups such as amines, carboxylic acids, and amides. fiveable.me
The significance of this class of compounds is underscored by their application as building blocks in the synthesis of a wide array of molecules, including nitrogen-containing heterocyclic compounds like pyridines and pyrroles, which are prevalent in pharmaceuticals and natural products. fiveable.me The direct conversion of carbonyl compounds to α,β-unsaturated nitriles is of considerable economic interest as these nitriles serve as intermediates in the production of various commercial products. acs.org
Academic Research Focus on 3-Methyl-5-phenylpent-2-enenitrile (B3053340) and its Analogues
Academic research has shown a particular interest in this compound and its related structures. This interest stems from the compound's utility as a model system for studying the reactions and properties of α,β-unsaturated nitriles. The presence of a methyl group on the double bond and a phenyl group further down the carbon chain introduces additional structural features that can influence reactivity and stereoselectivity in chemical transformations.
Investigations into this compound and its analogs often explore their synthesis, reactivity patterns, and potential applications. For instance, research has focused on developing efficient and stereoselective methods for their preparation, as the geometry of the double bond (E/Z isomerism) can significantly impact the properties and subsequent reactions of the molecule.
Scope and Contribution to Organic Synthesis Research
The study of this compound contributes significantly to the broader field of organic synthesis. It serves as a key building block for creating more complex organic molecules. The nitrile group is a versatile functional handle, allowing for a variety of chemical modifications. For example, it can be reduced to a primary amine or oxidized to a carboxylic acid.
Furthermore, the double bond can undergo various addition reactions, and the phenyl group can be subjected to electrophilic aromatic substitution. This array of potential transformations makes this compound a valuable tool for synthetic chemists aiming to construct intricate molecular architectures. Research into its reactions helps to expand the synthetic chemist's toolbox and provides insights into the fundamental principles of reactivity and selectivity in organic reactions.
Chemical and Physical Properties
The physical and chemical characteristics of this compound are foundational to its application in various chemical processes. The commercial product is typically a mixture of the (Z)- and (E)-isomers. chemicalbook.com
| Property | Value |
| Molecular Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Appearance | Colorless liquid |
| Odor | Citrus-fruity, slightly balsamic |
| Table 1: Physical and Chemical Properties of this compound | |
| Source: chemicalbook.comnih.govguidechem.com |
Synthesis and Reactions
The synthesis of this compound can be achieved through several established organic reactions. One common method involves the condensation of benzylacetone (B32356) with cyanoacetic acid in the presence of pyridine (B92270), followed by the elimination of carbon dioxide. chemicalbook.com Another approach is the reaction of 3-methyl-5-phenylpent-2-enal (B14637860) with a cyanide source under basic conditions.
The reactivity of this compound is largely dictated by its functional groups: the nitrile, the carbon-carbon double bond, and the phenyl ring.
| Reaction Type | Reagents/Conditions | Product Type |
| Oxidation of Nitrile | Potassium permanganate | Amides or Carboxylic acids |
| Reduction of Nitrile | Lithium aluminum hydride | Primary amines |
| Electrophilic Aromatic Substitution | Nitrating or halogenating agents | Substituted phenyl derivatives |
| Conjugate Reduction | Copper/xanthene-type bisphosphine complexes, PMHS, t-butanol | Saturated nitriles |
| Table 2: Key Reactions of this compound | ||
| Source: rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-methyl-5-phenylpent-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-11(9-10-13)7-8-12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCXXZZKSRBET-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052171 | |
| Record name | (2E)-3-Methyl-5-phenylpent-2-enenitrile | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53243-60-0, 93893-89-1 | |
| Record name | (2E)-3-Methyl-5-phenyl-2-pentenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53243-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2E)- | |
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| Record name | 3-Methyl-5-phenylpent-2-enenitrile | |
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| Record name | 2-Pentenenitrile, 3-methyl-5-phenyl-, (2E)- | |
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| Record name | (2E)-3-Methyl-5-phenylpent-2-enenitrile | |
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| Record name | (E)-3-methyl-5-phenylpent-2-enenitrile | |
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| Record name | 3-methyl-5-phenylpent-2-enenitrile | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 3 Methyl 5 Phenylpent 2 Enenitrile
Conventional Synthetic Routes to 3-Methyl-5-phenylpent-2-enenitrile (B3053340)
Traditional methods for synthesizing nitriles, including this compound, often rely on fundamental organic reactions such as condensation and dehydration. These routes are characterized by their use of stoichiometric reagents and often require robust reaction conditions.
Condensation reactions are a cornerstone for the formation of the carbon skeleton and the introduction of the nitrile functional group in the target molecule. A primary method for preparing this compound involves the Knoevenagel condensation. This reaction typically entails the condensation of a ketone with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid.
Specifically, this compound can be prepared by the condensation of benzylacetone (B32356) with cyanoacetic acid in the presence of a base like pyridine (B92270). chemicalbook.com The reaction proceeds through the elimination of water and carbon dioxide to yield the final nitrile product. Another common approach involves the reaction of 3-methyl-5-phenylpent-2-enal (B14637860) with a cyanide source, such as sodium or potassium cyanide, in an alcohol solvent at elevated temperatures.
The effectiveness of condensation reactions can be influenced by factors such as the choice of base, solvent, and reaction temperature. nih.gov While these methods are foundational, they can sometimes be limited by the need for high temperatures and strong bases. nih.gov
Table 1: Examples of Condensation Reaction Conditions for Nitrile Synthesis
| Reactants | Catalyst/Base | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Benzylacetone, Cyanoacetic acid | Pyridine | - | Heat | This compound |
| Phenylpropiolaldehyde, Cyanoacetates | Basic Alumina (B75360) (Al₂O₃) | - | - | (E)-2-Cyano-5-phenylpent-2-en-4-ynoic acid esters |
| Aldehydes, Malononitrile | Zinc-cobalt ZIFs | Water | Room Temp | Substituted nitriles |
This table presents generalized conditions and examples from various condensation reactions leading to nitrile-containing compounds, illustrating the principles applicable to the synthesis of the target molecule. chemicalbook.comnih.govresearchgate.net
The dehydration of primary amides is a fundamental and widely used method for the synthesis of nitriles. researchgate.netchemguide.co.uk This transformation involves the removal of a water molecule from the primary amide group (-CONH₂) to form the cyano group (-C≡N). orgoreview.com The corresponding amide for the target molecule would be 3-methyl-5-phenylpent-2-enamide.
This process is typically achieved by heating the amide with a strong dehydrating agent. orgoreview.com Commonly used reagents include:
Phosphorus(V) oxide (P₄O₁₀)
Phosphorus oxychloride (POCl₃) youtube.com
Thionyl chloride (SOCl₂) orgoreview.com
The mechanism generally involves the activation of the amide's carbonyl oxygen by the dehydrating agent, making it a better leaving group. A subsequent elimination step, often facilitated by a base (which can be the amide itself or an added base like pyridine), results in the formation of the nitrile triple bond. youtube.com While effective, these methods often require harsh conditions and more than stoichiometric amounts of corrosive reagents, which can limit their use with sensitive substrates. nih.gov
Table 2: Common Reagents for Dehydration of Primary Amides
| Dehydrating Agent | Chemical Formula | Typical Conditions |
|---|---|---|
| Phosphorus(V) oxide | P₄O₁₀ | Solid mixture, heat |
| Phosphorus oxychloride | POCl₃ | Reflux, often with a base |
| Thionyl chloride | SOCl₂ | Reflux |
| Oxalyl chloride/Et₃N | (COCl)₂/Et₃N | Room temperature |
This table summarizes classical and some modern reagents used for the general conversion of primary amides to nitriles. researchgate.netorgoreview.comorganic-chemistry.orgnih.gov
Modern Catalytic Strategies in this compound Synthesis
To overcome the limitations of conventional methods, modern synthetic chemistry has shifted towards catalytic strategies. These approaches offer milder reaction conditions, higher selectivity, and greater functional group tolerance, aligning with the principles of green chemistry. rsc.org
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been effectively applied to nitrile synthesis. acs.org Transition-metal complexes are prominent in this area. For instance, palladium-catalyzed methods have been developed for the dehydration of amides to nitriles. nih.govnih.gov These reactions can proceed under relatively mild conditions and tolerate a variety of functional groups. One proposed mechanism involves a palladium-catalyzed "water shuffling" from the amide to a solvent like acetonitrile (B52724). nih.govnih.gov
Other homogeneous systems include platinum(II) complexes, which have been studied for the reverse reaction—the hydration of nitriles to amides—highlighting the delicate equilibrium that can be controlled by the catalytic system. capes.gov.br The development of these catalysts is crucial for industrial applications where efficiency and catalyst recovery are paramount. acs.org
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, particularly in terms of catalyst separation and reusability. Several heterogeneous systems have been developed for nitrile synthesis.
Examples include:
Ruthenium supported on alumina (Ru/Al₂O₃) , which can catalyze the oxidation of amines to nitriles using molecular oxygen. organic-chemistry.org
Palladium on ZSM-5 (Pd/ZSM-5-H) has been shown to effectively convert primary amides to nitriles without the need for additives. researchgate.net Theoretical calculations suggest that active sites such as [PdOH]⁺ facilitate the reaction by acting as a proton transfer agent. researchgate.net
Cobalt-doped hybrid materials consisting of metal oxides and carbon have demonstrated high efficiency in the hydrogenation of nitriles to primary amines, a reverse process that underscores the power of these catalysts in transformations involving the nitrile group. nih.govacs.org
Flow chemistry processes using heterogeneous catalysts, such as passing a nitrile solution through a column of manganese dioxide to produce amides, further showcase the practical and sustainable potential of these methods. nih.govacs.org
Transition metals play a pivotal role in modern organic synthesis, and the preparation of nitriles is no exception. usc.eduresearchgate.net A variety of metals, including palladium, copper, iron, and molybdenum, have been employed to catalyze different routes to nitriles.
Palladium: Widely used for the cyanation of aryl halides and the dehydration of amides. nih.govresearchgate.netresearchgate.net
Copper: Utilized in the cyanation of aryl halides and in aerobic oxidation reactions that convert alcohols directly to nitriles. organic-chemistry.orgscribd.com
Iron: Inexpensive iron catalysts can facilitate the direct synthesis of alkenyl nitriles from alkenes. organic-chemistry.org
A particularly advanced and relevant method for the synthesis of this compound is catalytic cross-metathesis . Molybdenum-based monoaryloxide pyrrolide (MAP) complexes are used as catalysts to directly form the (Z)-isomer of the target molecule with high stereoisomeric purity. This method is notable for its mild conditions, broad substrate scope, and ability to deliver the desired stereoisomer selectively.
Table 3: Overview of Transition Metals in Nitrile Synthesis
| Metal | Catalyst Type | Reaction Type | Substrate Example |
|---|---|---|---|
| Palladium | Homogeneous (e.g., Pd(OAc)₂) | Amide Dehydration | Aromatic & Aliphatic Amides |
| Copper | Homogeneous (e.g., CuI/bpy/TEMPO) | Aerobic Oxidation | Alcohols |
| Iron | Homogeneous | C-H Allylic Amination | Allylarenes |
| Molybdenum | Homogeneous (MAP complexes) | Cross-Metathesis | Alkenyls & Acrylonitrile (B1666552) |
This table highlights the versatility of different transition metals in catalyzing various reactions to form nitriles. nih.govorganic-chemistry.orgusc.edu
Organocatalytic Systems
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. In the context of α,β-unsaturated nitriles, organocatalysts are particularly effective in promoting conjugate addition reactions. Chiral secondary amines, such as imidazolidinones, have been successfully employed to activate α,β-unsaturated aldehydes for highly enantioselective aza-Michael reactions via iminium catalysis. nih.gov This principle can be extended to the synthesis of functionalized nitriles.
Furthermore, bifunctional catalysts, like 9-amino cinchona alkaloids in combination with various acids, have proven effective in activating α,β-unsaturated ketones for asymmetric conjugate additions. nih.gov While direct organocatalytic synthesis of this compound is not extensively documented, the established methodologies for related α,β-unsaturated systems provide a strong foundation. For instance, proline and its derivatives are known to catalyze Michael additions of carbonyl compounds to nitroalkenes, which are precursors to substituted GABA derivatives, highlighting the potential for similar strategies in nitrile synthesis. mdpi.com
Asymmetric and Stereoselective Synthesis of α,β-Unsaturated Nitriles
Achieving stereocontrol in the synthesis of α,β-unsaturated nitriles is crucial for accessing biologically active molecules. acs.org This involves controlling the configuration at stereocenters (enantioselectivity and diastereoselectivity) and the geometry of the carbon-carbon double bond (E/Z isomerism).
Enantioselective methods provide access to chiral nitriles with a high degree of optical purity. Key strategies include asymmetric hydrogenation and conjugate additions.
Asymmetric Hydrogenation: Transition-metal-catalyzed asymmetric hydrogenation is a direct and atom-economical method for producing chiral nitriles. acs.org Rhodium complexes with chiral phosphine (B1218219) ligands, such as JosiPhos and ZhaoPhos, have demonstrated high efficiency and enantioselectivity (up to 97-99% ee) in the hydrogenation of various α,β-unsaturated nitriles. acs.orgacs.org These methods are effective for a broad range of substrates, including those with heterocyclic scaffolds. acs.org
Enantioselective Conjugate Reduction: The conjugate reduction of β,β-disubstituted α,β-unsaturated nitriles can be achieved with high enantioselectivity using copper hydride catalysts generated in situ from precursors like Cu(OAc)₂ and a chiral Josiphos ligand. organic-chemistry.org This approach provides valuable β-aryl-substituted chiral nitriles in good yields and with excellent enantioselectivities (up to 99% ee). organic-chemistry.org
Biocatalysis: Enoate reductases (ERs), belonging to the 'old yellow enzyme family', are powerful biocatalysts for the asymmetric reduction of activated C=C bonds. researchgate.net These enzymes have been successfully applied to the reduction of a series of α,β-unsaturated nitriles, yielding optically active products with high yields and excellent enantioselectivities (up to 99% ee). researchgate.net Aldoxime dehydratases (Oxd) offer another biocatalytic route, enabling the enantioselective synthesis of chiral nitriles from aldoximes bearing a chiral center. nih.gov
Table 1: Comparison of Enantioselective Methods for α,β-Unsaturated Nitrile Synthesis
| Method | Catalyst/Enzyme | Ligand/Type | Typical Substrates | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | Rhodium | (SC,Rp)-N-Me-ZhaoPhos | β-Azaaryl α,β-unsaturated nitriles | Up to 99% | acs.org |
| Asymmetric Hydrogenation | Rhodium | JosiPhos | Exocyclic α,β-unsaturated nitriles | Up to 97% | acs.org |
| Conjugate Reduction | Copper(I) Hydride | Josiphos | β,β-Disubstituted α,β-unsaturated nitriles | Up to 99% | organic-chemistry.org |
| Bioreduction | Enoate Reductase | ERED 101-114 | α,β-Unsaturated nitriles | Up to 99% | researchgate.net |
| Biocatalytic Dehydration | Aldoxime Dehydratase | Oxd | Chiral aldoximes | High | nih.gov |
When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is essential.
In the synthesis of γ-substituted α,β-unsaturated nitriles from allylic cyanohydrins, diastereoselectivity can be achieved through palladium or iridium-catalyzed nucleophilic substitution. scispace.com The choice of catalyst and the geometry of the starting material influence the stereochemical outcome, with substitution generally proceeding with retention of configuration for (E)-isomers and inversion for (Z)-isomers. scispace.com
For the synthesis of β-aminonitriles, the choice of base can control the diastereoselective outcome. nih.gov Using n-butyllithium (nBuLi) for deprotonation of secondary alkane nitriles followed by addition to imines yields the kinetic anti-β-aminonitriles. nih.gov In contrast, using lithium hexamethyldisilazide (LHMDS) allows for equilibration to the thermodynamic syn-β-aminonitriles. nih.gov Lewis acid catalysis, for example using B(C₆F₅)₃, can also promote highly diastereoselective reactions, such as the synthesis of isoxazolidine-based diazo compounds from vinyldiazo esters and nitrones. nih.gov
The geometry of the double bond in α,β-unsaturated nitriles is defined by E/Z isomerism, which arises from the restricted rotation around the C=C double bond. studymind.co.ukmasterorganicchemistry.com The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E or Z configuration based on the arrangement of substituents on the double bond. masterorganicchemistry.comyoutube.com If the highest priority groups on each carbon are on the same side, the isomer is designated Z (zusammen), and if they are on opposite sides, it is E (entgegen). masterorganicchemistry.comyoutube.com
The stereochemical outcome (E vs. Z) of a synthesis can be influenced by the reaction conditions and the choice of catalyst. For instance, in catalytic cross-metathesis reactions for preparing alkenyl nitriles, specific molybdenum-based catalysts can provide high stereoselectivity for the Z-isomer. Similarly, in the hydrogenation of exocyclic α,β-unsaturated nitriles, catalysts have been developed that are effective for both (E)- and (Z)-isomers, leading to the same chiral product. acs.org The ability to control E/Z isomerism is critical as the different isomers can exhibit distinct physical, chemical, and biological properties.
Green Chemistry Approaches in Nitrile Synthesis
Developing environmentally benign synthetic methods is a key goal in modern chemistry. researchgate.net For nitrile synthesis, this involves minimizing waste, avoiding toxic reagents like cyanide, and using milder reaction conditions. vda.ltnih.govtandfonline.com
Electrosynthesis represents a sustainable and efficient alternative to traditional chemical methods for nitrile production. nih.govvda.lt It offers high atom economy, selectivity, and often proceeds under mild conditions with minimal waste. vda.lt
A primary electrochemical route to nitriles is the oxidation of primary amines or alcohols. nih.govrsc.org This process avoids the harsh reagents often used in classical dehydration or substitution reactions. nih.gov
Mechanism: The electrochemical oxidation of primary amines to nitriles on electrodes like nickel oxide/hydroxide (B78521) (NiOOH) is a 4-electron dehydrogenation process. nih.gov It proceeds through an imine intermediate, which is further oxidized to the nitrile. nih.gov The applied potential regenerates the active catalytic sites on the electrode surface. nih.gov
Mediators and Electrodes: The efficiency and selectivity of the electrochemical oxidation can be enhanced by using mediators. TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl) and its derivatives are effective redox mediators for the oxidation of amines to nitriles. nih.gov Various electrode materials have been investigated, including platinum, lead, graphite, and nickel-based materials like Ni(OH)₂ nanosheets derived from metal-organic frameworks (MOFs). nih.govacs.org Simple nickel catalysts have also been shown to be effective for the direct electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) in aqueous electrolytes. rsc.org
Table 2: Electrochemical Synthesis of Nitriles
| Starting Material | Electrode/Catalyst | Mediator | Key Features | Reference |
|---|---|---|---|---|
| Primary Amines | Platinum (Pt) | TEMPO | Catalytic amount of mediator, moderate to high yields. | nih.gov |
| Primary Amines | NiOOH | None | Occurs under alkaline conditions, proceeds via an imine intermediate. | nih.gov |
| Primary Alcohols & Ammonia | Nickel (Ni) foam | None | Benign conditions, aqueous electrolyte, direct synthesis. | rsc.org |
| Aldoximes | Lead (Pb) anode, Graphite cathode | None | Halogen-free, room temperature, undivided cell. | acs.org |
Continuous Flow Chemistry Methodologies
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of this compound. This modern approach offers enhanced control over reaction parameters, leading to improved yield, purity, and safety.
In industrial applications, continuous flow reactors are employed to optimize the production of (Z)-3-methyl-5-phenylpent-2-enenitrile. nih.gov This methodology allows for precise management of temperature, pressure, and reaction time, minimizing the formation of byproducts and simplifying purification processes. The enclosed nature of flow reactors also enhances safety, particularly when handling hazardous reagents.
A notable development in flow chemistry is the cyanide-free synthesis of nitriles. While not exclusively documented for this compound, a continuous flow process utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) as a cyanide-free precursor to convert ketones into nitriles has been established. researchgate.netrsc.org This method, known as the van Leusen reaction, proceeds rapidly with residence times as short as 1.5 minutes and has demonstrated scalability. researchgate.net The process involves a simple setup under mild conditions, offering a safer and more efficient alternative to traditional cyanidation methods. researchgate.netrsc.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Process Control | Limited, potential for hotspots | Precise control over temperature and mixing |
| Scalability | Challenging, requires larger vessels | Readily scalable by extending run time |
| Safety | Higher risk with large reagent volumes | Enhanced safety with smaller reaction volumes |
| Efficiency | Can be lower due to side reactions | Often higher yields and purity |
| Reaction Time | Typically longer | Significantly shorter residence times |
Cyanide-Free Synthesis Protocols
The high toxicity of cyanide reagents has spurred the development of cyanide-free synthetic routes to nitriles, including this compound. These protocols prioritize the use of less hazardous materials without compromising synthetic efficiency.
One prominent cyanide-free approach involves the transformation of aldehydes to nitriles. A chemo-enzymatic cascade has been developed for the synthesis of both alkyl and aryl nitriles from readily available aldehydes. nih.govrsc.org This method first converts the aldehyde to an aldoxime, which is then dehydrated to the corresponding nitrile. nih.gov This process can be conducted in a biphasic system to protect the enzymes from inactivation and has shown moderate to good yields. rsc.org
Another innovative cyanide-free method utilizes O-phenylhydroxylamine hydrochloride to convert aldehydes into nitriles in an aqueous medium. This protocol is particularly effective for water-soluble substrates and has also been adapted for hydrophobic aldehydes.
For ketone precursors, the van Leusen reaction offers a powerful cyanide-free alternative. This reaction employs TosMIC to convert ketones directly into nitriles, adding a one-carbon unit. organic-chemistry.org This method is applicable to a broad range of ketones and avoids the formation of an α-hydroxy group. organic-chemistry.org
Table 2: Overview of Cyanide-Free Nitrile Synthesis Methods
| Method | Precursor | Key Reagent(s) | Key Features |
| Chemo-enzymatic Cascade | Aldehyde | Hydroxylamine, Aldoxime dehydratase | Greener synthesis, avoids toxic cyanide. nih.govrsc.org |
| O-phenylhydroxylamine | Aldehyde | O-phenylhydroxylamine hydrochloride | Effective in aqueous media, broad substrate scope. |
| Van Leusen Reaction | Ketone | p-Toluenesulfonylmethyl isocyanide (TosMIC) | Direct conversion of ketones to nitriles. organic-chemistry.org |
Functional Group Transformations Preceding Nitrile Formation
The synthesis of this compound often involves the strategic formation of the α,β-unsaturated nitrile moiety from various functionalized precursors. These transformations are critical in constructing the target molecule's carbon skeleton and introducing the nitrile group.
A well-established method for preparing this compound is the condensation of benzylacetone with cyanoacetic acid. google.com This reaction, typically carried out in the presence of a base like pyridine, involves a Knoevenagel condensation followed by decarboxylation to yield the desired product. The commercial product is often a mixture of the (Z)- and (E)-isomers.
The Knoevenagel reaction is a more general and highly effective method for synthesizing α,β-unsaturated nitriles. It involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malononitrile. This reaction can be catalyzed by various bases.
Another powerful technique is the cross-metathesis of α,β-unsaturated nitriles with alkenes using Grubbs' catalysts. researchgate.netqub.ac.uk This method allows for the synthesis of a variety of substituted α,β-unsaturated nitriles with good selectivity for the desired cross-metathesis product. qub.ac.uk It offers a versatile route to complex nitrile structures.
Furthermore, a one-pot sequential hydroformylation/Knoevenagel reaction has been developed for the practical synthesis of (Z)-α,β-unsaturated nitriles from olefins. acs.org This protocol transforms olefins into the corresponding aldehydes, which then undergo in-situ condensation with a nitrile-containing active methylene compound. acs.org
Table 3: Key Functional Group Transformations for Nitrile Synthesis
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product |
| Knoevenagel Condensation | Benzylacetone, Cyanoacetic acid | Pyridine | This compound google.com |
| Knoevenagel Condensation | Aldehyde, Malononitrile | Base catalyst | α,β-Unsaturated dinitrile |
| Cross-Metathesis | α,β-Unsaturated nitrile, Alkene | Grubbs' catalyst | Substituted α,β-unsaturated nitrile researchgate.netqub.ac.uk |
| Hydroformylation/Knoevenagel | Olefin, Cyano-compound | Rhodium catalyst, Base | (Z)-α,β-Unsaturated nitrile acs.org |
Reactivity and Mechanistic Investigations of 3 Methyl 5 Phenylpent 2 Enenitrile
Nucleophilic Addition Reactions to the α,β-Unsaturated System
The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond in 3-methyl-5-phenylpent-2-enenitrile (B3053340), rendering the β-carbon susceptible to attack by nucleophiles. This reactivity is the basis for several important classes of addition reactions.
Michael Additions (1,4-Conjugate Additions)
The conjugate addition of nucleophiles, or Michael addition, is a characteristic reaction of α,β-unsaturated nitriles. This process allows for the formation of a new bond at the β-position of the molecule.
The addition of nitrogen-based nucleophiles, known as the aza-Michael reaction, provides a direct route to β-amino nitrile derivatives. While specific studies on this compound are not prevalent, the general reactivity of α,β-unsaturated nitriles suggests that it would readily undergo such reactions. Various catalytic systems have been developed to facilitate the addition of primary and secondary amines to these substrates. For instance, manganese pincer complexes have been shown to catalyze the aza-Michael addition of amines to unsaturated nitriles at room temperature under base-free conditions. nih.gov In a competition experiment with an alcohol, the amine preferentially added to the unsaturated nitrile, highlighting the high reactivity of amines in this transformation. nih.gov
Other effective catalysts for the aza-Michael reaction with α,β-unsaturated nitriles include ceric ammonium (B1175870) nitrate (B79036) in water, solid lithium perchlorate (B79767) under solvent-free conditions, and copper complexes. organic-chemistry.org These methods offer mild reaction conditions and good to excellent yields of the corresponding β-amino compounds. organic-chemistry.org
Table 1: Catalytic Systems for Aza-Michael Addition to α,β-Unsaturated Nitriles
| Catalyst System | Nucleophile | Conditions | Outcome | Reference |
| Manganese Pincer Complex | Piperidine (B6355638), n-Butylamine | Room Temperature, Base-Free | High yields of β-amino nitriles. | nih.gov |
| Ceric Ammonium Nitrate (CAN) | Amines | Water, Mild Conditions | Good yields of β-amino carbonyls. | organic-chemistry.org |
| Lithium Perchlorate (solid) | Primary and Secondary Amines | Room Temperature, Solvent-Free | Good yields of saturated amines. | organic-chemistry.org |
| Copper(0) on Cellulose | Amines, Imidazoles | - | Excellent yields of β-amino compounds. | organic-chemistry.org |
Similar to the aza-Michael reaction, the oxa-Michael reaction involves the conjugate addition of an oxygen nucleophile, typically an alcohol, to the α,β-unsaturated system. This reaction provides access to β-alkoxy nitriles. The addition of alcohols to α,β-unsaturated nitriles can be effectively catalyzed by manganese pincer complexes under neutral conditions. nih.gov A variety of alcohols, including linear aliphatic alcohols and substituted alcohols, have been shown to participate in this transformation, affording the corresponding β-alkoxy nitriles in high yields. nih.gov
Furthermore, ruthenium pincer complexes have been utilized to catalyze the 1,4-addition of alcohols to α,β-unsaturated nitriles. nih.gov While the direct addition of water proved to be low-yielding, the addition of benzyl (B1604629) alcohol proceeded efficiently, and the resulting β-benzyloxy nitriles could be further transformed. nih.gov The use of electron-rich triarylphosphines as nucleophilic catalysts has also been explored for oxa-Michael additions to electron-deficient olefins, with the catalytic activity increasing with the electron-donating nature of the substituents on the phosphine (B1218219). chemrxiv.org
The reaction of α,β-unsaturated nitriles with hydride reagents can lead to the formation of keteniminate intermediates through a 1,4-hydride transfer. A notable example involves the use of a pincer-based ruthenium-hydride complex. The addition of an α,β-unsaturated nitrile to this complex results in the formation of a κ-N-coordinated keteniminate, which has been structurally characterized. researchgate.net These keteniminate intermediates, when generated catalytically under hydrogenation conditions, can be intercepted by electrophiles, such as anhydrides, to yield α-cyanoacetates. This strategy represents an atom-economic approach to generate and utilize nitrile anion equivalents. researchgate.net
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
The carbon-carbon double bond in this compound can participate as a dipolarophile in cycloaddition reactions. Specifically, 1,3-dipolar cycloadditions provide a powerful tool for the synthesis of five-membered heterocyclic rings.
The reaction of α,β-unsaturated systems with nitrile imines, which are typically generated in situ from hydrazonoyl halides, leads to the formation of pyrazolines. chim.it These can be subsequently oxidized to the corresponding pyrazoles. chim.it Similarly, nitrile oxides undergo 1,3-dipolar cycloaddition with alkenes to produce 2-isoxazolines. nih.govnih.gov These reactions are valuable for creating complex molecular scaffolds. nih.govnih.gov The reactivity in these cycloadditions is often governed by the electronic properties of both the dipole and the dipolarophile. For instance, inverse electron-demand 1,3-dipolar cycloadditions have been reported between electron-rich nitriles and electron-deficient nitrile oxides. rsc.org
Reduction Reactions of the Nitrile and Unsaturated Moiety
The reduction of this compound can be directed towards either the carbon-carbon double bond or the nitrile group, or both, depending on the choice of reducing agent and reaction conditions.
Selective reduction of the α,β-unsaturated double bond, while leaving the nitrile group intact, can be achieved using several methods. Sodium borohydride (B1222165) in a methanol-pyridine solvent system has been shown to selectively reduce α,β-unsaturated nitriles to their saturated counterparts in good yields. tandfonline.com Another effective method involves the use of a copper-DPEphos or Xantphos complex as a catalyst with polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. rsc.org For enantioselective reductions, a Cu(OAc)2/josiphos complex under hydrosilylation conditions provides access to chiral β-substituted nitriles with high enantioselectivity. organic-chemistry.org
On the other hand, the nitrile group can be reduced to a primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. libretexts.org This reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by further reduction of the resulting imine intermediate. libretexts.orgchemistrysteps.com Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is another common method for the reduction of nitriles to amines. wikipedia.org It is also possible to achieve the simultaneous reduction of both the double bond and the nitrile group under certain catalytic hydrogenation conditions.
Table 2: Reduction Methods for α,β-Unsaturated Nitriles
| Reagent/Catalyst | Moiety Reduced | Product | Reference |
| Sodium Borohydride / Methanol-Pyridine | C=C Double Bond | Saturated Nitrile | tandfonline.com |
| Copper/Xantphos, PMHS | C=C Double Bond | Saturated Nitrile | rsc.org |
| Cu(OAc)₂/Josiphos, Hydrosilane | C=C Double Bond | Chiral Saturated Nitrile | organic-chemistry.org |
| Lithium Aluminum Hydride (LiAlH₄) | Nitrile Group | Primary Amine | libretexts.org |
| Catalytic Hydrogenation (e.g., Pd/C) | Nitrile Group and/or C=C Double Bond | Primary Amine / Saturated Amine | wikipedia.org |
Selective Reduction of the Carbon-Carbon Double Bond
The selective reduction of the α,β-unsaturated carbon-carbon double bond in this compound, while preserving the nitrile functionality, is a valuable transformation. One advanced method for achieving this is through asymmetric hydrogenation. The use of base-activated iridium N,P ligand complexes as catalysts has been shown to be effective for the conjugate reduction of α,β-unsaturated nitriles. This approach can yield high conversions and excellent enantioselectivity, providing a pathway to stereodefined products. The selective reduction of the conjugated C=C bond is a key feature of this methodology.
Reduction of the Nitrile Group to Amines
The nitrile group of this compound can be reduced to a primary amine, 3-methyl-5-phenylpentan-1-amine. doubtnut.com This transformation is a fundamental reaction in organic synthesis, providing a route to primary amines from nitriles.
Commonly used and effective reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. doubtnut.comlibretexts.org LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines. libretexts.orgvedantu.comchemguide.co.uk The reaction typically involves treating the nitrile with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. libretexts.orgchemguide.co.uk
Catalytic hydrogenation is another widely used method. chemguide.co.uk This process involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. chemguide.co.uk The reaction conditions, including temperature and pressure, can be varied depending on the specific catalyst and substrate. chemguide.co.uk
The general transformation can be represented as follows: C₁₂H₁₃N + [H] → C₁₂H₁₉N
| Reagent | Reaction Conditions | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether solvent followed by aqueous workup | Primary amine |
| Hydrogen gas (H₂) with a metal catalyst (Pd, Pt, or Ni) | Elevated temperature and pressure | Primary amine |
| Sodium in alcohol | - | Primary amine |
Oxidation Reactions of the Nitrile Group
The nitrile group in this compound can undergo oxidation to produce corresponding carboxylic acids. This transformation is a key reaction that highlights the versatility of the nitrile as a synthetic precursor to other functional groups.
Conversion to Amides and Carboxylic Acids
The nitrile group of this compound can be hydrolyzed to form either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.org This reaction is a fundamental transformation of nitriles and proceeds through an amide intermediate. libretexts.orglibretexts.org
Hydrolysis can be carried out under either acidic or basic conditions. pressbooks.puborganicchemistrytutor.com In acidic conditions, the reaction typically proceeds to the carboxylic acid. organicchemistrytutor.com The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. libretexts.orgpressbooks.pub A series of proton transfers then leads to the formation of an amide, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgpressbooks.pub
Under basic conditions, the hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.com Milder basic conditions may allow for the isolation of the amide intermediate. organicchemistrytutor.com However, harsher conditions, such as higher temperatures and prolonged reaction times, will typically lead to the formation of the carboxylate salt, which upon acidification yields the carboxylic acid. organicchemistrytutor.comchemistrysteps.com
| Reaction Conditions | Intermediate Product | Final Product |
|---|---|---|
| Acidic (e.g., H₂SO₄, H₂O, heat) | Amide | Carboxylic acid |
| Basic (e.g., NaOH, H₂O, heat) | Amide | Carboxylate salt (acidified to carboxylic acid) |
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group in this compound is susceptible to electrophilic aromatic substitution reactions. The substituent already present on the benzene (B151609) ring, in this case, the 3-methylpent-2-enenitrile (B14734493) group, will direct incoming electrophiles to specific positions on the ring. Typical electrophilic aromatic substitution reactions include nitration and halogenation.
Functional Group Interconversions Involving the Nitrile Moiety
The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, making it a valuable synthetic handle. researchgate.netimperial.ac.uk Beyond the fundamental reactions of reduction to amines and hydrolysis to carboxylic acids, the nitrile moiety in this compound can participate in other important transformations.
One such transformation is the reaction with organometallic reagents, such as Grignard or organolithium reagents, to form ketones. libretexts.orgpressbooks.pub This reaction proceeds through the formation of an intermediate imine anion, which is then hydrolyzed during the aqueous workup to yield the ketone. libretexts.org
Furthermore, the nitrile group can be selectively reduced to an aldehyde using milder reducing agents like diisobutylaluminum hydride (DIBAL-H). pressbooks.pubimperial.ac.uk This reaction is typically carried out at low temperatures and is followed by hydrolysis to give the aldehyde product. pressbooks.pub
| Reagent | Product |
|---|---|
| Grignard Reagent (RMgX) followed by H₃O⁺ | Ketone |
| Organolithium Reagent (RLi) followed by H₃O⁺ | Ketone |
| Diisobutylaluminum hydride (DIBAL-H) followed by H₂O | Aldehyde |
Mechanistic Elucidation of Reaction Pathways
The reactions of this compound are governed by the electronic properties of its functional groups. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.orglibretexts.org This electrophilicity is the basis for its reactivity towards nucleophiles.
In the reduction of the nitrile with lithium aluminum hydride, the reaction proceeds through a nucleophilic attack of a hydride ion on the electrophilic carbon, forming an imine anion. libretexts.orglibretexts.org This intermediate is then stabilized by complexation with a Lewis acid. A second hydride addition leads to a dianion, which is subsequently protonated by water to yield the primary amine. libretexts.org
During the acid-catalyzed hydrolysis of the nitrile, the initial step is the protonation of the nitrogen atom. libretexts.orgpressbooks.pub This protonation enhances the electrophilic character of the nitrile carbon, allowing for the attack of a weak nucleophile like water. libretexts.orgpressbooks.pub The reaction then proceeds through a series of proton transfers to form an amide intermediate, which is further hydrolyzed to the carboxylic acid. pressbooks.pubchemistrysteps.com
In the base-catalyzed hydrolysis, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com This is followed by protonation to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.com
The reaction of nitriles with Grignard reagents involves the nucleophilic addition of the organometallic reagent to the electrophilic nitrile carbon to form an imine salt. libretexts.org This salt is then hydrolyzed to a ketone. libretexts.org
Transition State Analysis
The Knoevenagel condensation proceeds through a series of steps, each with a corresponding transition state. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this reaction. While specific data for the reaction between benzylacetone (B32356) and cyanoacetic acid is not extensively published, a detailed analysis of the analogous piperidine-catalyzed reaction between benzaldehyde (B42025) and acetylacetone (B45752) in methanol (B129727) provides significant insights into the transition state energies. acs.org
The formation of the carbinolamine intermediate is a key initial step. Theoretical calculations have identified multiple possible transition states for this step, with the lowest energy pathway involving catalysis by the solvent (methanol). acs.org The direct attack of the amine catalyst (piperidine) on the carbonyl compound (benzaldehyde) has a significantly higher energy barrier. acs.org
Below is a table summarizing the calculated free energy barriers for the key transition states in a model Knoevenagel condensation reaction.
Table 1: Calculated Free Energy Barriers for a Model Knoevenagel Condensation
| Transition State | Description | Calculated Free Energy Barrier (kcal/mol) |
|---|---|---|
| TS1a | Direct attack of piperidine on benzaldehyde | 30.6 |
Data sourced from a computational study on the piperidine-catalyzed reaction of acetylacetone and benzaldehyde. acs.org
Intermediate Identification and Characterization
The Knoevenagel condensation pathway involves the formation of several key intermediates. The initial reaction between the carbonyl compound and the amine catalyst leads to the formation of a carbinolamine intermediate . acs.orgsci-hub.se In computational models, this intermediate is found to be only slightly higher in energy than the initial reactants, suggesting it is a readily formed species. sci-hub.se
Following the formation of the carbinolamine, the elimination of a water molecule leads to a highly electrophilic iminium ion . acs.orgyoutube.com Concurrently, the basic catalyst deprotonates the active methylene (B1212753) compound (cyanoacetic acid) to generate a resonance-stabilized enolate (a carbanion). acs.orgyoutube.com
The crucial carbon-carbon bond-forming step is the nucleophilic attack of the enolate on the iminium ion. This results in a new, larger intermediate. acs.org The final step involves the elimination of the amine catalyst from this adduct to yield the α,β-unsaturated product, this compound. acs.orgsci-hub.se The regeneration of the amine catalyst confirms its role in the catalytic cycle. While direct spectroscopic observation of these transient intermediates in the synthesis of this compound is challenging, their existence is strongly supported by extensive mechanistic studies of related Knoevenagel condensations.
Table 2: Key Intermediates in the Knoevenagel Condensation
| Intermediate | Description | Role in the Reaction |
|---|---|---|
| Carbinolamine | Formed from the reaction of the ketone and amine catalyst | Precursor to the iminium ion |
| Iminium Ion | Formed by dehydration of the carbinolamine | The key electrophile in the C-C bond formation step |
Role of Catalysis in Mechanistic Pathways
The catalyst, typically a weak base such as piperidine or pyridine (B92270), plays a multifaceted role in the Knoevenagel condensation. acs.orgwikipedia.org Its primary function is to act as a shuttle for protons and to activate both the carbonyl compound and the active methylene compound.
The catalytic cycle can be described as follows:
Iminium Ion Formation: The secondary amine catalyst (e.g., piperidine) reacts with the ketone (benzylacetone) to form an iminium ion. This process makes the carbonyl carbon significantly more electrophilic than in the starting ketone. acs.orgyoutube.com
Enolate Formation: The amine catalyst also deprotonates the cyanoacetic acid, creating the nucleophilic enolate. acs.orgyoutube.com In a piperidine-catalyzed reaction, the hydroxide ion eliminated during iminium formation is proposed to be the species that deprotonates the active methylene compound. acs.orgsci-hub.se
Carbon-Carbon Bond Formation: The enolate attacks the iminium ion, forming the central C-C bond of the new molecule. acs.org
Catalyst Regeneration: The resulting adduct then eliminates the amine catalyst to form the final α,β-unsaturated nitrile product, and the regenerated catalyst is free to participate in another cycle. acs.orgsci-hub.se
Interestingly, computational studies suggest that the primary catalytic effect of piperidine is in facilitating the elimination step to form the iminium ion, rather than simply activating the carbonyl group. acs.orgresearchgate.net The Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as the catalyst, often when one of the activating groups on the methylene component is a carboxylic acid. In such cases, the reaction can be accompanied by decarboxylation. wikipedia.org
The choice of catalyst and reaction conditions can significantly influence the reaction rate and product distribution. While basic catalysts are most common, Lewis acids have also been employed to facilitate Knoevenagel-type condensations. jk-sci.com
Computational and Theoretical Studies on 3 Methyl 5 Phenylpent 2 Enenitrile
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules like 3-Methyl-5-phenylpent-2-enenitrile (B3053340). By approximating the electron density of a system, DFT allows for the calculation of various molecular properties and the exploration of reaction pathways.
Reaction Pathway and Energy Profile Analysis
DFT calculations are instrumental in mapping the potential energy surface of chemical reactions involving this compound. This analysis helps in identifying the most plausible reaction pathways, including the structures of reactants, transition states, intermediates, and products. For instance, in the synthesis of this compound, which can be achieved through various routes such as the condensation of an appropriate aldehyde and nitrile, DFT can be used to model the energy changes throughout the reaction.
Theoretical studies on analogous α,β-unsaturated nitriles, such as cinnamonitrile (B126248), have demonstrated that DFT can effectively elucidate reaction mechanisms. rsc.org The energy profile for a given reaction pathway provides valuable information about the thermodynamics and kinetics of the process. A typical energy profile will show the relative energies of the stationary points along the reaction coordinate.
Table 1: Illustrative Reaction Energy Profile Data for a Hypothetical Reaction of this compound (Calculated using DFT)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
| Products | -15.2 |
Note: This data is illustrative and based on typical values for similar reactions. Specific values for this compound would require dedicated computational studies.
Activation Barrier Calculations
A key aspect of reaction pathway analysis is the calculation of activation barriers (or activation energies). The activation barrier is the energy difference between the reactants and the transition state and is a critical determinant of the reaction rate. DFT calculations provide a reliable method for estimating these barriers. For reactions involving this compound, understanding the activation barriers for different potential pathways allows for the prediction of the most favorable reaction conditions and the identification of potential side reactions.
For example, in the context of its synthesis or subsequent transformations, DFT can be used to compare the activation barriers of different proposed mechanisms, thereby identifying the most kinetically feasible route.
Superelectrophilic Activation Mechanisms
The concept of superelectrophilic activation, where the electrophilicity of a molecule is significantly enhanced by protonation or coordination to a Lewis acid, is particularly relevant to α,β-unsaturated nitriles. rsc.org DFT studies on compounds like cinnamonitrile have shown that in the presence of superacids, the nitrile group can be protonated, leading to a dicationic superelectrophile. rsc.org This species is a much more potent electrophile than the neutral molecule, enabling reactions with weak nucleophiles.
In the case of this compound, DFT calculations can model the protonation steps and the resulting electronic structure of the superelectrophilic species. This analysis reveals that the most plausible reaction pathways often involve initial N-protonation of the nitrile group, followed by protonation at the α-carbon. rsc.org The resulting dicationic superelectrophiles can then undergo reactions with significantly lower activation barriers. rsc.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide insights into the reactivity and selectivity of chemical reactions.
For this compound, FMO analysis can predict its behavior in various reactions. The HOMO energy is related to its ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The distribution of the HOMO and LUMO across the molecule highlights the most probable sites for nucleophilic and electrophilic attack, respectively.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound and a Reactant Partner (Calculated using DFT)
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) |
| This compound | -6.8 | -0.5 |
| Generic Nucleophile | -2.5 | +1.2 |
| Generic Electrophile | -8.0 | -1.5 |
Note: This data is for illustrative purposes. The actual FMO energies would depend on the specific computational method and basis set used.
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. MEDT analyzes the electron density distribution along the reaction pathway to understand the nature of bond formation and breaking.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
A broader range of quantum chemical calculations can be employed to predict the electronic structure and reactivity of this compound. These methods can compute various reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior.
Table 3: Illustrative Quantum Chemical Reactivity Descriptors for this compound
| Descriptor | Value (arbitrary units) | Interpretation |
| Chemical Potential (μ) | -3.65 | Tendency to escape from the system |
| Chemical Hardness (η) | 3.15 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.12 | Global electrophilic nature |
| Nucleophilicity Index (N) | 2.85 | Global nucleophilic nature |
Note: These values are illustrative and would be derived from the HOMO and LUMO energies obtained from specific quantum chemical calculations.
These descriptors, derived from the electronic structure, can be used to rationalize and predict the outcome of various reactions. For example, the electrophilicity and nucleophilicity indices can help in understanding the molecule's role in polar reactions.
Molecular Dynamics (MD) Simulations in Related Nitrile Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While direct MD studies on this compound are not readily found, extensive research on other nitrile-containing systems provides valuable insights into how the nitrile group influences molecular interactions and bulk material properties. These studies span from biological enzymes to industrial polymers.
For instance, MD simulations have been instrumental in understanding the behavior of nitrile-butadiene rubber (NBR), a polymer valued for its resistance to oil and chemicals. nih.gov Researchers have used MD simulations to investigate how the acrylonitrile (B1666552) (ACN) content affects the mechanical and tribological properties of NBR. nih.govmdpi.com These simulations revealed that increasing the ACN content up to 40% enhances the material's mechanical properties. nih.govmdpi.com This is analyzed by calculating parameters like binding energy, radius of gyration, and mean square displacement (MSD), which relates to the mobility of polymer chains. nih.govmdpi.com Similarly, the effect of reinforcing NBR with carbon nanotubes (CNTs) has been explored, showing that both pure and functionalized CNTs can significantly improve the mechanical and frictional characteristics of the composite material. mdpi.comnih.gov
In the realm of biochemistry, MD simulations have been applied to study nitrile hydratase, an enzyme that catalyzes the hydration of nitriles to amides. colab.ws These simulations have helped to elucidate the catalytic mechanism, showing how the protonation state of the active site affects the dynamics of water molecules and the substrate. colab.ws Such studies often require the development of new force field parameters to accurately model the non-standard active sites of these enzymes. colab.ws
Furthermore, MD simulations have been used to investigate simpler nitrile systems to understand fundamental intermolecular interactions. Studies on acetonitrile (B52724) (MeCN) and methyl thiocyanate (B1210189) (MeSCN) in water have been conducted to interpret infrared (IR) spectroscopy results. nih.gov These simulations, which sometimes combine quantum mechanics and molecular mechanics (QM/MM), help to explain the shifts in the C≡N stretching frequency caused by hydrogen bonding with solvent molecules. nih.gov
The following table summarizes the findings from MD simulations on various nitrile-containing systems, illustrating the broad applicability of this computational technique.
Applications of 3 Methyl 5 Phenylpent 2 Enenitrile As a Versatile Synthetic Intermediate
Building Block for Nitrogen-Containing Heterocyclic Compounds
The inherent reactivity of the α,β-unsaturated nitrile moiety in 3-Methyl-5-phenylpent-2-enenitrile (B3053340) makes it a valuable precursor for the synthesis of a range of nitrogen-containing heterocyclic compounds. The nitrile group can participate in cyclization reactions, either directly or after modification, to form rings incorporating the nitrogen atom.
While specific research detailing the synthesis of pyridines, pyrimidines, or pyrroles directly from this compound is not extensively documented in publicly available literature, the general reactivity of α,β-unsaturated nitriles suggests its utility in such transformations. For instance, pyridines can often be synthesized through reactions involving the cyclocondensation of α,β-unsaturated carbonyl compounds or their nitrile analogues with a nitrogen source.
Similarly, pyrimidine (B1678525) synthesis can be achieved through the reaction of compounds containing a C-C-N fragment with reagents that provide the remaining N-C-N atoms of the ring. The structure of this compound provides a suitable starting point for such cyclization strategies.
The synthesis of pyrroles from α,β-unsaturated nitriles is also a known transformation in organic chemistry, often proceeding through Michael addition and subsequent intramolecular cyclization pathways. The specific substitution pattern of this compound would be expected to influence the regioselectivity and efficiency of such reactions.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocycle Class | General Synthetic Approach | Potential Reactants with this compound |
| Pyridines | Cyclocondensation | Ammonia (B1221849) or primary amines, other carbonyl compounds |
| Pyrimidines | [3+3] Cycloaddition | Amidines, urea, or thiourea (B124793) derivatives |
| Pyrroles | Michael Addition-Cyclization | α-Amino ketones or esters |
Precursor for the Synthesis of Complex Organic Molecules
The chemical functionalities present in this compound, namely the nitrile, the alkene, and the phenyl group, allow for a variety of transformations, rendering it a useful precursor for more complex organic molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a ketone through reactions with organometallic reagents. The carbon-carbon double bond can undergo various addition reactions, including hydrogenation, halogenation, and epoxidation. The phenyl group can be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.
These transformations enable the elaboration of the basic this compound skeleton into more intricate structures that may serve as key intermediates in the total synthesis of natural products or in the preparation of medicinally relevant compounds.
Table 2: Key Transformations of this compound for Complex Molecule Synthesis
| Functional Group | Reaction Type | Reagents | Product Functional Group |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Nitrile | Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine |
| Alkene | Hydrogenation | H₂, Pd/C | Alkane |
| Alkene | Halogenation | Br₂ or Cl₂ | Dihaloalkane |
| Phenyl Group | Nitration | HNO₃, H₂SO₄ | Nitrophenyl derivative |
Integration into Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. The reactive nature of the α,β-unsaturated nitrile system in this compound makes it a suitable candidate for participation in such reactions.
For example, the Gewald reaction, a well-known MCR, utilizes an α-cyanoester (a related functional group to the nitrile in the target compound), a ketone or aldehyde, and elemental sulfur to produce highly substituted 2-aminothiophenes. While specific examples with this compound are not readily found, its structural features suggest its potential as a substrate in Gewald-type or other MCRs for the one-pot synthesis of complex heterocyclic structures.
Role in the Synthesis of Agrochemicals and Dyes
The structural motifs accessible from this compound are relevant to the fields of agrochemicals and dyes. Many modern agrochemicals are heterocyclic compounds, and as established, this nitrile is a potential precursor to various heterocyclic systems. The specific substituents on the resulting heterocycles, originating from the structure of this compound, could modulate the biological activity of the final products.
In the context of dyes, the phenyl group and the conjugated π-system of the α,β-unsaturated nitrile can serve as a chromophore. Chemical modifications of the molecule, such as the introduction of auxochromic groups (e.g., amino or hydroxyl groups) via the reactions mentioned earlier, could be used to develop new dye molecules. The synthesis of azo dyes, for instance, often involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich aromatic compound. The primary amine derived from the reduction of this compound could potentially be used in such a synthetic sequence. One method for its preparation involves the condensation of benzylacetone (B32356) with cyanoacetic acid in the presence of pyridine (B92270). chemicalbook.com
Development of Materials Precursors
The potential for this compound to be used in the development of materials precursors lies in its ability to undergo polymerization. The carbon-carbon double bond could, in principle, participate in addition polymerization reactions. Furthermore, the nitrile group can be transformed into other functional groups, such as amines or carboxylic acids, which are common monomers for condensation polymerization to form polyamides or polyesters.
For example, the reduction of the nitrile to a primary amine would yield 3-methyl-5-phenylpentan-1-amine. This diamine, if a corresponding difunctional group were present on the phenyl ring, could be a monomer for polyamide synthesis. While specific research on the polymerization of this compound is not prominent, its chemical handles suggest a theoretical basis for its application in materials science.
Q & A
Q. What are the recommended methodologies for synthesizing 3-Methyl-5-phenylpent-2-enenitrile, and how can stereochemical purity be ensured?
Synthesis typically involves conjugate addition or nitrile alkylation strategies. For stereochemical control (e.g., (Z)- or (E)-isomers), methods such as stereoselective catalysis or chromatography (HPLC with chiral columns) are critical. Post-synthesis characterization via -NMR and -NMR can confirm isomer ratios, while X-ray crystallography (using tools like SHELXL or OLEX2 ) resolves absolute configurations. Ensure inert conditions to prevent isomerization during purification .
Q. How can researchers validate the structural integrity of this compound using crystallographic tools?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement and ORTEP-3 for visualizing thermal ellipsoids. Hydrogen-bonding patterns (if present) should align with graph-set analysis principles . For non-crystalline samples, compare experimental IR/Raman spectra with DFT-calculated vibrational modes.
Q. What safety protocols should be followed when handling this compound in academic labs?
Adhere to IFRA Standards for maximum acceptable concentrations (e.g., 0.5% in leave-on cosmetics ). Use PPE (gloves, goggles) and work in fume hoods. Toxicity data gaps exist , so apply ALARA (As Low As Reasonably Achievable) principles. Reference RIFM safety assessments for hazard extrapolation .
Advanced Research Questions
Q. How can conflicting data on the compound’s hydrogen-bonding behavior in crystalline phases be resolved?
Contradictions may arise from polymorphism or solvent inclusion. Perform systematic SC-XRD studies under varied crystallization conditions (solvent, temperature). Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions. Cross-validate with solid-state NMR to detect dynamic hydrogen-bonding networks .
Q. What experimental strategies address the lack of ecotoxicological data for this compound?
Design tiered assessments:
- Tier 1: Use QSAR models (e.g., EPA’s ECOSAR) to predict acute aquatic toxicity .
- Tier 2: Conduct Daphnia magna acute immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201).
- Tier 3: Evaluate biodegradability via OECD 301F (manometric respirometry) .
Q. How do stereoisomers ((Z)- vs. (E)-) impact the compound’s reactivity in organometallic coupling reactions?
The conjugated nitrile-alkene system’s geometry influences coordination with metal catalysts (e.g., Pd or Ni). Perform kinetic studies under identical conditions, monitoring reaction progress via GC-MS. Use NOESY NMR to correlate isomer conformation with transition-state stabilization. Advanced DFT calculations (e.g., B3LYP/6-311+G(d,p)) can model steric and electronic effects .
Q. What analytical techniques differentiate between trace impurities and degradation products in synthesized batches?
Employ hyphenated methods:
- LC-MS/MS for identifying low-abundance species.
- Headspace GC-MS to detect volatile degradation byproducts.
- High-resolution mass spectrometry (HRMS) for exact mass determination. Cross-reference impurity profiles with regulatory databases (e.g., IFRA Standards ) to assess compliance.
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported safe concentration limits for this compound?
IFRA’s limits are based on RIFM’s dermal sensitization and systemic toxicity data . However, academic studies may report lower thresholds due to differing experimental models (e.g., in vitro vs. in vivo). Conduct meta-analyses using weight-of-evidence approaches, prioritizing peer-reviewed studies with OECD/GLP compliance. Adjust for uncertainty factors (e.g., interspecies variability) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
